molecular formula C15H10Cl2F2O B1343522 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one CAS No. 898751-16-1

1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one

Cat. No. B1343522
M. Wt: 315.1 g/mol
InChI Key: XHAHZJGUPNAORB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, a novel fluorinated aromatic diamine monomer was synthesized for the development of new fluorine-containing polyimides, which exhibit good solubility and thermal stability . Another study describes the synthesis of a diphenylpropylamine NMDA receptor antagonist, which involves a multi-step reaction sequence starting from a difluorobenzophenone . These methods could potentially be adapted for the synthesis of "1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their physical and chemical properties. The crystal structure of a bis(3-chlorophenyl) compound with a triazolyl-methanol moiety was determined using X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of a compound with fluorophenyl and pyridyl groups was analyzed, showing that the phenyl and pyridine rings are almost perpendicular . These studies highlight the importance of molecular geometry in the properties of fluorinated compounds.

Chemical Reactions Analysis

The reactivity of fluorinated compounds with various nucleophiles has been studied, indicating that amines, alcohols, and thiols can react with bis(fluoroalkyl) phosphorochloridates . This information could be relevant for understanding the chemical reactions that "1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one" might undergo, as the presence of halogens can significantly affect reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. For example, the crystal structure of a bis(fluorophenyl) compound revealed a twin-chair conformation and intermolecular interactions that stabilize the structure . The solubility and thermal stability of fluorinated polyimides synthesized from a fluorinated diamine monomer were also reported, with the materials showing good mechanical properties . These findings suggest that "1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one" may also exhibit unique physical and chemical properties due to the presence of fluorine and chlorine substituents.

Scientific Research Applications

Molecular Logic Systems

A study introduced a novel fluorophore that acts as a pH-controlled molecular switch and a protic solvent polarity sensor. This compound exhibits selective fluorescence quenching by Hg2+ ions, highlighting its potential as a multiple-mode molecular logic system (Zhang et al., 2008).

Hydroformylation and Synthesis of Pharmaceuticals

Research has been conducted on the hydroformylation of fluorophenyl-substituted ethenes and propenes using rhodium catalysts. This process is significant for producing aldehydes that serve as valuable building blocks for pharmaceuticals, demonstrating the chemical's utility in synthesizing neuroleptic agents like Fluspirilen and Penfluridol (Botteghi et al., 1999; Botteghi et al., 2001).

Cyclopolymerization

The cationic polymerization of vinylphenyl-substituted compounds has been examined, revealing insights into the propagating species' behavior and the cyclopolymerization process. This research contributes to a deeper understanding of polymer chemistry and the stabilization mechanisms of cationic centers in polymers (Nishimura et al., 1983).

Material Science for Fuel-Cell Applications

A series of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups were synthesized for fuel-cell applications. These materials exhibit promising properties such as high proton conductivity and mechanical stability, positioning them as potential alternatives for existing fuel-cell membrane materials (Bae et al., 2009).

Antimicrobial Activity

Synthesis and characterization of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains have been explored. These compounds have shown promising antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Rezki et al., 2017).

Safety And Hazards

The safety and hazards associated with 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one are not explicitly mentioned in the literature. However, like all chemicals, it should be handled with appropriate safety measures to prevent any harm.


Future Directions

Given the limited information available on 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one, future research could focus on elucidating its synthesis, reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the discovery of new applications for this compound in various fields such as medicine, materials science, and others.


Please note that the information provided is based on the limited data available and may not be fully accurate. Further research and studies are needed to provide a comprehensive understanding of this compound.


properties

IUPAC Name

1,3-bis(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHZJGUPNAORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644970
Record name 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one

CAS RN

898751-16-1
Record name 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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